1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C14H16N2S and its molecular weight is 244.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is the cannabinoid-1 (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system in the human body, which plays a crucial role in regulating various physiological processes such as appetite, pain sensation, mood, and memory .
Mode of Action
This compound interacts with the CB1 receptor, acting as an antagonist . The compound’s molecular structure mimics that of rimonabant, a known efficient CB1 antagonist . The interaction with the receptor is strongly influenced by long-range interactions . The compound shows high affinity with the inactive CB1 conformation, mainly governed by van der Waals forces .
Biochemical Pathways
The antagonistic action of this compound on the CB1 receptor affects the endocannabinoid system’s signaling pathways . .
Result of Action
The antagonistic action of this compound on the CB1 receptor could potentially inhibit the receptor’s activity . This inhibition could alter the physiological processes regulated by the endocannabinoid system, such as appetite, pain sensation, mood, and memory . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, solvent characteristics can play a major role in determining the morphology of the organic material . .
Biochemical Analysis
Biochemical Properties
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cannabinoid-1 (CB1) receptors, acting as a potent and selective antagonist . The nature of these interactions involves binding to the receptor sites, thereby inhibiting their activity and modulating downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CB1 receptors affects the signaling pathways involved in pain, appetite, and mood regulation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to CB1 receptors, inhibiting their activity and preventing the activation of downstream signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to the compound can lead to sustained inhibition of CB1 receptors, resulting in prolonged changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits CB1 receptor activity without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including changes in behavior and metabolism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations can affect its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-3-11-12(4-1)16(9-10-6-7-10)15-14(11)13-5-2-8-17-13/h2,5,8,10H,1,3-4,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCLFXOQMPHLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CS3)CC4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.